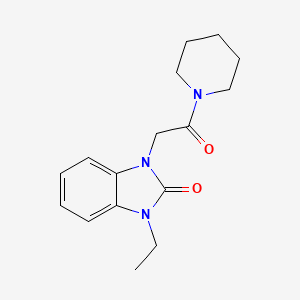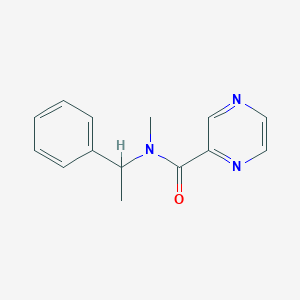![molecular formula C17H25NO2 B7514859 (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone exerts its anti-cancer effects by selectively inhibiting BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of various B-cell malignancies. By inhibiting BTK, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone blocks the downstream signaling pathways that promote cancer cell survival and proliferation, leading to apoptosis and growth inhibition.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. In preclinical studies, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been well-tolerated and has shown minimal toxicity in normal tissues. However, further studies are needed to evaluate the safety and toxicity of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in clinical trials.
実験室実験の利点と制限
One of the main advantages of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has also shown potent anti-cancer effects in preclinical models of B-cell malignancies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for the development of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone as a therapeutic agent. One area of interest is the combination of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone with other anti-cancer agents, such as immunomodulatory drugs (IMiDs) and checkpoint inhibitors, to enhance its anti-tumor effects. Another potential direction is the evaluation of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in combination with targeted therapies that inhibit other components of the B-cell receptor signaling pathway, such as PI3K inhibitors and SYK inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in clinical trials, and to identify biomarkers that can predict response to treatment.
合成法
The synthesis of (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves a multistep process that starts with the reaction of 4-tert-butylphenol with 3-chloromethylpiperidine. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product. The overall yield of the synthesis process is around 15%, and the purity of the final product is typically greater than 98%.
科学的研究の応用
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied in preclinical models of B-cell malignancies, and it has shown promising results in inhibiting the growth and survival of cancer cells. In a study published in the journal Blood, (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone was shown to induce apoptosis (programmed cell death) in CLL cells and inhibit the proliferation of MCL and DLBCL cells. Another study published in Cancer Research demonstrated that (4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone could enhance the efficacy of other anti-cancer agents, such as venetoclax and ibrutinib, in CLL and MCL models.
特性
IUPAC Name |
(4-tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-4-5-13(11-18)12-19/h6-9,13,19H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUITVSERKZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)






![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)




![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)